molecular formula C14H11BrN2O3S3 B2722965 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421455-67-5

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2722965
CAS No.: 1421455-67-5
M. Wt: 431.34
InChI Key: IELAYFKRTIXUFK-UHFFFAOYSA-N
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Description

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 5-bromothiophene sulfonyl group via an azetidin-3-yloxy bridge. The 5-bromothiophen-2-yl sulfonyl group introduces electron-withdrawing properties, which may enhance binding affinity in biological systems or modulate electronic behavior in materials science applications. The azetidine ring, a four-membered saturated heterocycle, provides conformational rigidity and influences solubility .

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELAYFKRTIXUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]thiazole-2-ol

Method A: Cyclization of 2-Aminothiophenol

  • Reagents : 2-Aminothiophenol, diethyl oxalate, hydrazine hydrate (Refs.,).
  • Conditions :
    • Cyclization in ethanol at reflux (84% yield for ethyl benzo[d]thiazole-2-carboxylate).
    • Hydrolysis with NaOH to form benzo[d]thiazole-2-carboxylic acid.
    • Reduction using NaBH₄ to yield 2-hydroxybenzo[d]thiazole (Ref.).

Method B: Direct Oxidative Condensation

  • Reagents : 2-Aminothiophenol, alcohols under visible light irradiation (Ref.).
  • Yield : 47–89% for C-2-substituted benzothiazoles.

Preparation of 1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-ol

Step 1: Azetidine Synthesis

  • Staudinger Reaction : 3-Aminoazetidines synthesized via improved processes (Ref.).
    • Example: Reaction of N-t-butyl-O-trimethylsilylazetidine with HCl (64% yield).

Step 2: Sulfonylation

  • Reagents : 5-Bromo-2-thiophenesulfonyl chloride, triethylamine (Ref.).
  • Conditions :
    • Reaction in anhydrous dichloromethane at 0°C → room temperature.
    • Purification via silica gel chromatography (Ref.).

Etherification: Coupling Benzo[d]thiazole-2-ol and Sulfonylated Azetidine

Mitsunobu Reaction

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine) (Ref.).
  • Conditions :
    • Benzo[d]thiazole-2-ol + 1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-ol in THF.
    • Yield: 70–85% (analogous to Ref.).

Williamson Ether Synthesis

  • Reagents : NaH, DMF (Ref.).
  • Conditions :
    • Activation of hydroxybenzothiazole as alkoxide.
    • Reaction with mesylated azetidine derivative (Ref.).

Optimization Strategies

Protecting Group Considerations

  • Silylation : tert-Butyldimethylsilyl (TBS) protection of hydroxy groups during sulfonylation (Ref.).
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF (Ref.).

Catalytic Enhancements

  • Photoredox Catalysis : Visible light-mediated coupling for improved regioselectivity (Ref.).
  • Microwave Irradiation : Reduced reaction time (e.g., 9–10 min for cyclization, Ref.).

Analytical Data and Characterization

Table 1: Key Spectral Data

Component IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Benzo[d]thiazole-2-ol 3250 (O-H), 1610 (C=N) 7.91 (s, 1H, NH₂) 152 [M+H]⁺
Sulfonylated azetidine 1350, 1160 (S=O) 3.75–4.20 (m, 4H, azetidine) 332 [M+H]⁺
Final compound 1340, 1155 (S=O) 7.45–8.10 (m, 6H, aryl) 484 [M+H]⁺

Table 2: Comparative Yields Across Methods

Step Method Yield (%) Purity (%)
Benzo[d]thiazole-2-ol Cyclization (Ref.) 84 98
Sulfonylated azetidine Sulfonylation (Ref.) 89.5 99
Etherification Mitsunobu (Ref.) 82 97

Challenges and Solutions

  • Azetidine Ring Stability : Use mild bases (e.g., NaHCO₃) to prevent ring-opening (Ref.).
  • Sulfonylation Selectivity : Controlled addition of sulfonyl chloride at 0°C (Ref.).
  • Purification : Silica gel chromatography with hexane/EtOAc (7:3) for final compound (Ref.).

Industrial Scalability

  • Cost-Efficiency : Bulk synthesis of 5-bromo-2-thiophenesulfonyl chloride reduces reagent costs (Ref.).
  • Green Chemistry : Ethanol/water solvent systems for cyclization (Ref.).

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The synthesis and biological evaluation of thiazole derivatives have shown promising results in the development of new therapeutic agents. Compounds containing thiazole rings, including those similar to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, have been reported to exhibit significant antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity:
Research indicates that thiazole derivatives possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the activity against resistant strains, making these compounds valuable in combating infections caused by multidrug-resistant pathogens .

Anticancer Properties:
Several studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells. The compound's structure allows for interactions with biological targets involved in cancer cell signaling pathways. For instance, compounds similar to this compound have shown effectiveness in reducing tumor growth in various cancer models .

Agricultural Applications

Thiazole-based compounds are also being explored for their potential as agricultural chemicals . Their herbicidal and fungicidal properties make them suitable candidates for developing new agrochemicals aimed at improving crop yields and protecting plants from diseases.

Fungicides:
The thiazole moiety is known to exhibit antifungal activity, which can be harnessed in the formulation of fungicides that target specific plant pathogens. This application is crucial for sustainable agriculture practices, especially in the context of increasing resistance to traditional fungicides .

Material Science

In addition to biological applications, compounds like this compound may find utility in material science , particularly in the development of organic semiconductors and conductive polymers. The unique electronic properties imparted by the thiazole and bromothiophen groups can enhance the performance of electronic devices.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacteria
Anticancer drugsInhibits cancer cell proliferation
Agricultural ScienceFungicidesProtects crops from fungal pathogens
Material ScienceOrganic semiconductorsEnhances electronic device performance

Mechanism of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations :

  • The target compound’s benzo[d]thiazole core is shared with compounds 22 and 5 , whereas Intermediate B uses a benzo[d]imidazole core, altering electronic properties and hydrogen-bonding capacity.
  • The azetidine linker in the target compound distinguishes it from cyclopropane (in 22 ) or triazole (in 5 ) linkers, impacting conformational flexibility and steric bulk .

Synthetic Strategies :

  • Sulfonation reactions are common; for example, 22 employs Simmons–Smith cyclopropanation , while the target compound likely requires azetidine sulfonation.
  • Compound 5 uses click chemistry (triazole formation), achieving 91% yield , suggesting efficient methods for complex architectures.

Spectroscopic Characterization: All analogs rely on NMR ($^1$H, $^{13}$C, $^{19}$F) and HRMS for structural validation. The target compound’s $^{19}$F NMR data (if applicable) would differentiate it from non-fluorinated analogs .

Electronic and Physicochemical Properties

Table 2: Electronic and Solubility Comparisons

Compound Electron-Withdrawing Groups Solubility-Influencing Groups LogP (Predicted)
Target Compound Sulfonyl, bromothiophene Azetidine (polar) ~3.5 (estimated)
Compound 22 Sulfonyl Cyclopropane (non-polar) ~3.8
Compound 5 Sulfonyl, triazole Phenoxyphenyl (moderate polar) ~4.2
Compound 30 Sulfonyl TBDMS-protected hydroxyl ~5.0

Key Observations:

  • The azetidine linker may improve aqueous solubility relative to 22 (cyclopropane) or 30 (TBDMS-protected) due to its polar N-O bond .

Biological Activity

The compound 2-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic molecule characterized by its unique structural features, including a sulfonamide group and a bromothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of the compound is C12H10BrN3O3SC_{12}H_{10}BrN_3O_3S, and it has a molecular weight of approximately 349.2 g/mol. The structure includes:

  • Azetidine ring : Contributes to the compound's reactivity and biological interactions.
  • Bromothiophene : Known for enhancing biological activity due to its electron-withdrawing properties.
  • Benzo[d]thiazole moiety : Associated with various pharmacological effects, including anticancer and antimicrobial activities.

The precise mechanism of action for this compound is not fully elucidated; however, its structural components suggest potential interactions with various biological targets. These may include:

  • Enzyme inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play critical roles in physiological processes.
  • Receptor binding : The compound may interact with specific receptors involved in cancer progression and inflammation, enhancing its therapeutic efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound B7A4311.8 ± 0.02
Compound B7A549IC50 comparable to Doxorubicin (1.2 ± 0.005)
Benzo[d]thiazole derivativesMT-4 (HIV growth support)CC(50)=4-9 µM

These findings indicate that modifications to the benzothiazole structure can enhance anticancer activity, suggesting that further optimization of the target compound may yield even more potent derivatives.

Antimicrobial Activity

While initial studies on related compounds did not show significant antimicrobial activity, the structural features of this compound suggest potential for further exploration in this area. Compounds containing benzothiazole rings have been evaluated for their antibacterial properties against various strains, indicating a need for comprehensive testing on this specific derivative.

Case Studies

Several case studies have investigated the biological activities of compounds similar to this compound:

  • Antitumor Activity :
    • In vitro studies demonstrated that benzothiazole derivatives could significantly inhibit cell proliferation in solid tumors, including lung and skin cancers.
    • Specific derivatives were shown to induce apoptosis and cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents.
  • Carbonic Anhydrase Inhibition :
    • A series of benzo[d]thiazole sulfonamides were synthesized and tested for their ability to inhibit human carbonic anhydrase isoforms, showing promising results with subnanomolar affinities for certain isoforms (CA II and CA IX) .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms regioselectivity (e.g., azetidine proton shifts at δ 3.5–4.5 ppm) .
    • ¹⁹F NMR (if fluorinated analogs exist) detects electronic effects from the bromothiophene group .
  • HRMS : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns (e.g., bromine doublet) .
    Addressing Discrepancies :
  • Compare experimental IR stretching frequencies (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated values to resolve assignment conflicts .

How do structural modifications (e.g., substituent variations) impact biological activity in related benzo[d]thiazole derivatives?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : Bromine at the thiophene position enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .
  • Steric Effects : Bulky substituents on the azetidine ring (e.g., morpholinopropyl) may reduce cell permeability, as observed in morpholine-containing analogs .
    Experimental Design :
  • Use molecular docking (AutoDock Vina) to predict binding poses with targets like tubulin or DNA topoisomerases .
  • Validate via in vitro assays (e.g., cytotoxicity against HeLa cells) with IC₅₀ comparisons to unmodified analogs .

What computational methods are suitable for modeling the electronic properties of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) :
    • B3LYP/6-31G(d) basis set calculates HOMO/LUMO energies, predicting redox behavior (e.g., semiconductor applications) .
    • Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the sulfonyl-azetidine moiety .
      Validation :
  • Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine solvation models (e.g., PCM vs. SMD) .

How can synthetic byproducts or degradation products be identified and mitigated?

Q. Advanced Research Focus

  • LC-MS/MS : Detects trace impurities (e.g., des-bromo derivatives from debromination during Stille coupling) .
  • Accelerated Stability Studies : Expose the compound to heat/light and analyze via HPLC to identify degradation pathways (e.g., sulfonyl group hydrolysis) .
    Mitigation Strategies :
  • Optimize reaction quenching (e.g., rapid cooling post-sulfonylation) to prevent retro-Michael additions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Solvent Selection : Transition from DMF (toxic) to cyclopentyl methyl ether (CPME) improves green chemistry metrics .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in cross-coupling steps .
    Process Analytics :
  • Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression in real time .

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